5-(4-methoxyphenyl)thiophene-2-carboxylic Acid
Overview
Description
Synthesis Analysis
The synthesis of benzo[b] thiophene derivatives, including those similar to 5-(4-methoxyphenyl)thiophene-2-carboxylic acid, involves the preparation of isomeric acids with methyl and methoxy groups. These acids can be decarboxylated and esterified, showcasing the flexibility in modifying thiophene derivatives for different chemical applications (Campaigne & Abe, 1975). Additionally, Gewald synthesis technique is employed to synthesize derivatives from ethanone and malononitrile, leading to novel Schiff bases with antimicrobial activity, highlighting the compound's potential in bioactive applications (Puthran et al., 2019).
Molecular Structure Analysis
The crystal structure of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate shows the significance of hydrogen bonds in the crystal packing, indicating strong intermolecular interactions which are crucial for understanding the compound's solid-state properties (Yeong et al., 2018). Such structural insights are valuable for designing materials with desired physical properties.
Chemical Reactions and Properties
Reactivity studies of thiophene-2-carboxylic acids with diazodiphenylmethane in methanol reveal the influence of substituents on esterification rates, providing a deeper understanding of the compound's chemical behavior. This knowledge is essential for developing synthetic strategies for thiophene-based derivatives (Noto et al., 1981).
Physical Properties Analysis
The physical properties of 5-(4-methoxyphenyl)thiophene-2-carboxylic acid and similar compounds are influenced by their molecular structure. The crystal structure study of a closely related molecule reveals how molecular arrangements and hydrogen bonding patterns affect the compound's physical properties, providing insights into its solubility, melting point, and more (Xia et al., 2009).
Chemical Properties Analysis
The pronounced anti-proliferative activity of 5-alkyl-2-amino-3-methylcarboxylate thiophenes highlights the chemical properties of thiophene derivatives. Their selectivity and activity against certain tumor cells showcase the potential therapeutic applications of these compounds. The chemical properties, including reactivity and biological activity, are pivotal for pharmaceutical development (Thomas et al., 2017).
Scientific Research Applications
Synthesis of Related Compounds: The preparation and characterization of isomeric benzo[b] thiophene-2-carboxylic acids with methyl and methoxy groups have been explored. These compounds have applications in creating esters and disulfides, relevant in organic synthesis and pharmaceutical research (Campaigne & Abe, 1975).
Mass Spectrometry Analysis: Mass spectra of various substituted thiophene-2-carboxylic acids, including those with methoxy groups, have been reported. This research is crucial for understanding the fragmentation patterns and structural analysis of these compounds (Fisichella et al., 1982).
Antimicrobial Activity: Novel Schiff bases synthesized from derivatives of 5-(4-methoxyphenyl)thiophene-2-carboxylic Acid have shown significant antimicrobial activity. This underscores its potential in developing new antimicrobial agents (Puthran et al., 2019).
Anti-proliferative Activity in Tumor Cells: Certain derivatives, like 5-(2-(4-Methoxyphenyl)ethyl)-2-amino-3-methylcarboxylate thiophene, exhibit pronounced anti-proliferative activity and tumor cell selectivity. This suggests its possible use in cancer treatment (Thomas et al., 2017).
Antioxidant Properties: Some derivatives have shown remarkable antioxidant potential, highlighting their relevance in the development of antioxidant therapies (Raghavendra et al., 2016).
Corrosion Inhibition: Methoxy-substituted phenylthienyl benzamidines, derived from thiophene-2-carboxylic acids, are effective as corrosion inhibitors for carbon steel. This is valuable in industrial applications to protect metals from corrosion (Fouda et al., 2020).
Future Directions
Thiophene derivatives, including “5-(4-methoxyphenyl)thiophene-2-carboxylic Acid”, have potential applications in various fields due to their diverse biological activities . Future research could focus on exploring these applications further and developing efficient synthesis methods for this compound.
properties
IUPAC Name |
5-(4-methoxyphenyl)thiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3S/c1-15-9-4-2-8(3-5-9)10-6-7-11(16-10)12(13)14/h2-7H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTXZWKQUHETLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(S2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377320 | |
Record name | 5-(4-methoxyphenyl)thiophene-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-methoxyphenyl)thiophene-2-carboxylic Acid | |
CAS RN |
116016-56-9 | |
Record name | 5-(4-methoxyphenyl)thiophene-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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